molecular formula C22H20ClN3O4S B450825 ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B450825
M. Wt: 457.9g/mol
InChI Key: QOTOQRDVTLVQHY-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and thiophene derivatives with comparable functional groups. Examples include:

  • Ethyl 2-{[(5-chloro-2-pyridinyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate
  • Ethyl 2-{[(2-chlorobenzoyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

What sets ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9g/mol

IUPAC Name

ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C22H20ClN3O4S/c1-4-30-22(29)16-13(3)17(20(28)25-14-9-7-12(2)8-10-14)31-21(16)26-19(27)15-6-5-11-24-18(15)23/h5-11H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

QOTOQRDVTLVQHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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